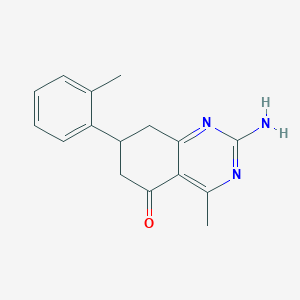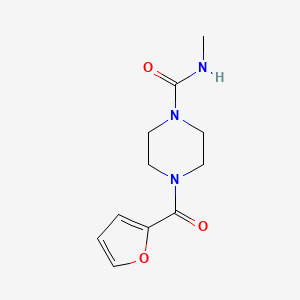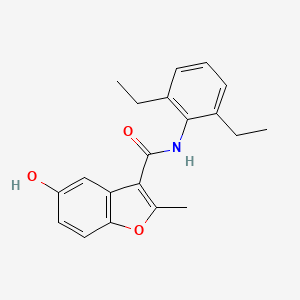
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a synthetic compound that is widely used in scientific research. It belongs to the family of quinazoline-based inhibitors and is known for its ability to selectively inhibit the activity of epidermal growth factor receptor (EGFR).
Mécanisme D'action
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone is a reversible inhibitor of EGFR, which means that it binds to the receptor and prevents its activation by ligands such as epidermal growth factor (EGF). The binding of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone to EGFR is highly selective and specific, as it only targets the tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, which are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis (programmed cell death). It also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process. In normal cells, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to enhance wound healing and tissue repair by promoting cell migration and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages as a tool for studying EGFR. It is highly specific and selective, which means that it only targets EGFR and not other related receptors. It is also reversible, which allows for the study of both acute and chronic effects of EGFR inhibition. However, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has some limitations as well. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to the drug over time.
Orientations Futures
There are several future directions for the study of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. One area of research is the development of new and more potent EGFR inhibitors that can overcome the limitations of 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone. Another area of research is the study of the role of EGFR in normal physiological processes, such as wound healing and tissue repair. Finally, 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone could be used in combination with other drugs to enhance its effectiveness against cancer cells.
Applications De Recherche Scientifique
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is a key signaling pathway in many types of cancer. 2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been used to study the role of EGFR in normal physiological processes such as wound healing and tissue repair.
Propriétés
IUPAC Name |
2-amino-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-9-5-3-4-6-12(9)11-7-13-15(14(20)8-11)10(2)18-16(17)19-13/h3-6,11H,7-8H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGZMPLUXBKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B4438674.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4438684.png)
![N-cyclopentyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438688.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1H-benzimidazole-2-carbonitrile](/img/structure/B4438696.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B4438710.png)




![3-(3-bromophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438747.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methoxybenzenesulfonamide](/img/structure/B4438764.png)
![N-isobutyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438770.png)